molecular formula C10H8BrCl2N3 B1365520 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine CAS No. 895929-98-3

4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine

Cat. No. B1365520
M. Wt: 321 g/mol
InChI Key: TZIYKTURCXASTH-UHFFFAOYSA-N
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Description

“4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C10H8BrCl2N3 . Its molecular weight is 321 .


Molecular Structure Analysis

The molecular structure of “4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine” consists of a pyrazole ring substituted with a bromine atom at the 4th position and a 3,4-dichlorobenzyl group at the 1st position .

Scientific Research Applications

Synthesis and Derivatives

  • 4-bromo-1H-pyrazoles, such as 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine, are used in the synthesis of various derivatives, exhibiting a range of activities. For instance, N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives showed notable analgesic, hypotensive, bradycardiac, anti-inflammatory activities, infiltration anesthesia, and weak platelet antiaggregating activity (Bondavalli et al., 1988).

Oxidation Reactions

  • 4-bromo-1H-pyrazoles are also involved in oxidation reactions. A study demonstrated that 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole reacts with tertiary amines and sulfides, producing amine oxides and sulfoxides in high yield (Baumstark & Chrisope, 1981).

Structural and Spectral Analysis

  • The molecular structure and spectral properties of derivatives of 4-bromo-1H-pyrazoles, such as 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, have been studied. These analyses include X-ray diffraction, FT-IR, UV–Vis, and NMR spectroscopies. The studies highlight the stability and intramolecular charge transfer responsible for nonlinear optical properties (Tamer et al., 2016).

Tautomerism Studies

  • Tautomerism in 4-bromo-1H-pyrazoles, including variants like 3,4-dibromo-5-phenyl-1H-pyrazole, is a subject of research. Multinuclear magnetic resonance spectroscopy and X-ray crystallography have been used to study this tautomerism, providing insights into the predominant tautomeric forms in different states (Trofimenko et al., 2007).

Palladium-catalyzed Reactions

  • Palladium-catalyzed reactions involving 4-bromo-1H-pyrazoles have been explored for synthesizing various N-heterocycles. This includes the synthesis of 3-substituted 1-aryl-1H-pyrazoles using β-bromo-α,β-unsaturated ketones (Lee & Cho, 2012).

Antibacterial Activity

  • The antibacterial potential of new pyrazole amide derivatives synthesized from 4-bromo-1H-pyrazoles has been evaluated. These derivatives showed promising activity against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria (Ahmad et al., 2021).

Safety And Hazards

The safety data sheet for a related compound, 1-Bromo-3,4-dichlorobenzene, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-1-[(3,4-dichlorophenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrCl2N3/c11-7-5-16(15-10(7)14)4-6-1-2-8(12)9(13)3-6/h1-3,5H,4H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIYKTURCXASTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C(=N2)N)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101198152
Record name 4-Bromo-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine

CAS RN

895929-98-3
Record name 4-Bromo-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895929-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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